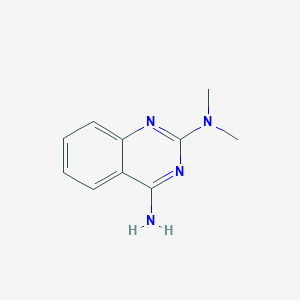
Cyclohexylidene(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylidene(phenyl)acetic acid (CPAA) is a chemical compound that has been studied for its potential use in the pharmaceutical industry. It is a derivative of phenylacetic acid, which is a common precursor in the synthesis of many drugs. CPAA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of Cyclohexylidene(phenyl)acetic acid is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Cyclohexylidene(phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Cyclohexylidene(phenyl)acetic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of inflammation and metabolism.
Efectos Bioquímicos Y Fisiológicos
Cyclohexylidene(phenyl)acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inhibit platelet aggregation. Cyclohexylidene(phenyl)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclohexylidene(phenyl)acetic acid is its relatively simple synthesis method and high yield. Cyclohexylidene(phenyl)acetic acid is also stable under a wide range of conditions, making it easy to handle in the laboratory. One limitation of Cyclohexylidene(phenyl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Cyclohexylidene(phenyl)acetic acid and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on Cyclohexylidene(phenyl)acetic acid. One area of interest is the development of new drugs based on Cyclohexylidene(phenyl)acetic acid. Cyclohexylidene(phenyl)acetic acid derivatives could be synthesized and tested for their efficacy and safety in treating various diseases. Another area of interest is the study of the mechanism of action of Cyclohexylidene(phenyl)acetic acid. Further research could help to elucidate the exact molecular targets of Cyclohexylidene(phenyl)acetic acid and its downstream effects. Finally, more research is needed to fully understand the potential side effects of Cyclohexylidene(phenyl)acetic acid and its long-term safety profile.
Métodos De Síntesis
Cyclohexylidene(phenyl)acetic acid can be synthesized by reacting cyclohexylideneacetonitrile with phenylacetic acid in the presence of a strong acid catalyst. The reaction proceeds through an intermediate imine, which is then hydrolyzed to form Cyclohexylidene(phenyl)acetic acid. This method has been optimized to produce high yields of Cyclohexylidene(phenyl)acetic acid with high purity.
Aplicaciones Científicas De Investigación
Cyclohexylidene(phenyl)acetic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. Cyclohexylidene(phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
Cyclohexylidene(phenyl)acetic acid |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-cyclohexylidene-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
Clave InChI |
IYRMGELFNCXYBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
SMILES canónico |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
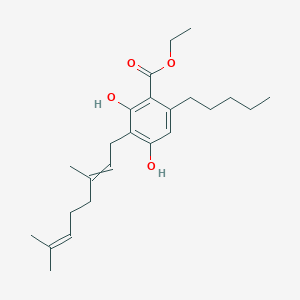
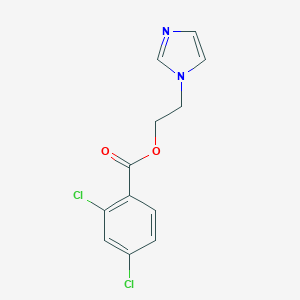
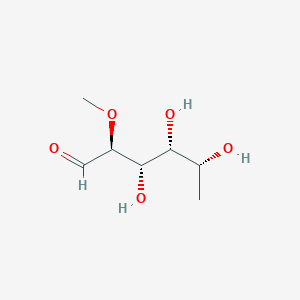
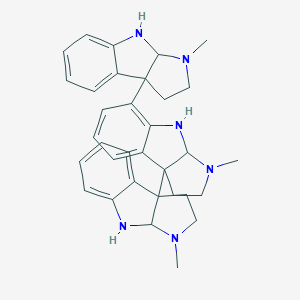
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
